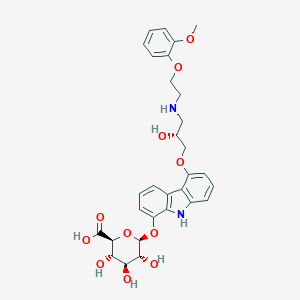

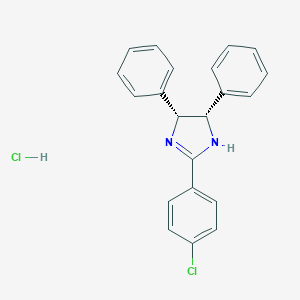

(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate

Vue d'ensemble

Description

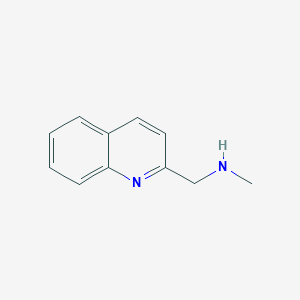

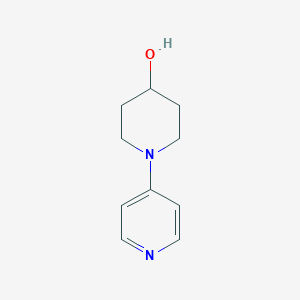

-(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, commonly referred to as (S)-BPC, is a novel compound that has recently been gaining recognition in the scientific community for its potential applications in a variety of fields. It is a derivative of the pyrrolidine ring, which is composed of five carbon atoms and one nitrogen atom. This compound has several unique properties that make it an ideal candidate for use in a range of applications, including synthesis, scientific research, and laboratory experiments. In

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of N-substituted Pyrrolidin-3-ylmethanamine : This study presents an efficient seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester. The process is described as simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

Structural Characterization of Carbamate Derivatives : A study on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, involves their synthesis and structural characterization using single crystal X-ray diffraction. The research highlights the interplay of various hydrogen bonds forming three-dimensional architecture in these compounds (U. Das et al., 2016).

Chemical Reactions and Transformations

Metalation and Alkylation of tert-Butyl Carbamate Derivatives : This paper investigates the ability of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. The study explores efficient pathways for preparing α-functionalized α-amino silanes (S. Sieburth et al., 1996).

Cu(I)-Catalyzed Cycloadditions : A study on Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate to 1-benzylidenepyrazole-3-one-derived azomethine imines explores regio- and stereo-selective 1,3-dipolar cycloadditions. The research is significant for its exploration of efficient reaction conditions and product characterization (Eva Pušavec et al., 2014).

Intermediates in Synthesis

Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate : This study involves the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B. It highlights a multi-step process starting from L-Serine, with potential applications in synthesizing compounds with cytotoxic activity against human carcinoma cell lines (L. Tang et al., 2014).

Preparation of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate : A study describing a high-yielding preparation method for this compound, utilizing Boc-involved neighboring group participation mediated by thionyl chloride. The study emphasizes advantages in simplicity, yield, and purification (Tao Li et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOIDJGLYWEUEK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)